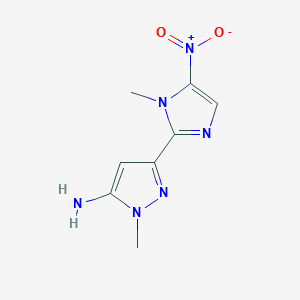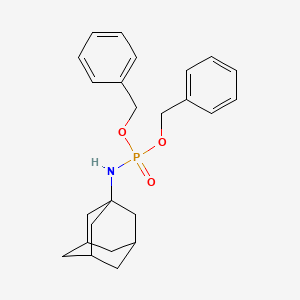
N-bis(phenylmethoxy)phosphoryladamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bis(phenylmethoxy)phosphoryladamantan-1-amine is a complex organic compound characterized by its unique structure, which includes an adamantane core, phosphoryl group, and phenylmethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(phenylmethoxy)phosphoryladamantan-1-amine typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is then functionalized with a phosphoryl group and phenylmethoxy substituents. Common reagents used in these reactions include phosphorylating agents and phenylmethanol derivatives. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-bis(phenylmethoxy)phosphoryladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-bis(phenylmethoxy)phosphoryladamantan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism by which N-bis(phenylmethoxy)phosphoryladamantan-1-amine exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with various enzymes and proteins, influencing their activity. The phenylmethoxy groups may also play a role in modulating the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-bis(phenylmethoxy)phosphoryladamantan-1-amine: Unique due to its adamantane core and specific substituents.
N,N-dimethylaminopyridine (DMAP): Similar in terms of having a nitrogen-containing functional group but differs in structure and reactivity.
N-methyl-1-propanamine: Another amine with different substituents and properties.
Uniqueness
This compound stands out due to its adamantane core, which provides rigidity and stability, and its phosphoryl group, which offers unique reactivity and binding properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
53743-45-6 |
|---|---|
Fórmula molecular |
C24H30NO3P |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-bis(phenylmethoxy)phosphoryladamantan-1-amine |
InChI |
InChI=1S/C24H30NO3P/c26-29(27-17-19-7-3-1-4-8-19,28-18-20-9-5-2-6-10-20)25-24-14-21-11-22(15-24)13-23(12-21)16-24/h1-10,21-23H,11-18H2,(H,25,26) |
Clave InChI |
WWUKSXWIGPMZMM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


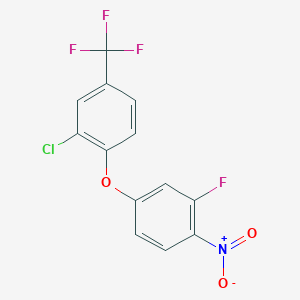
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
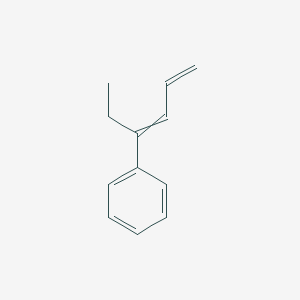

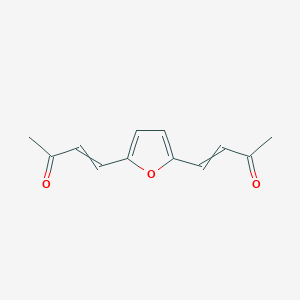

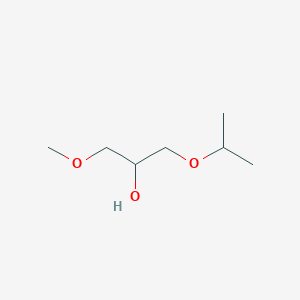
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)

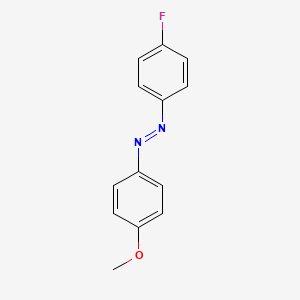
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
